N-cyclohexyl-N-methylpiperazine-1-sulfonamide
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Overview
Description
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H23N3O2S and a molecular weight of 261.38 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with cyclohexyl and methyl groups, and a sulfonamide functional group . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide typically involves the reaction of N-cyclohexylpiperazine with methylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound’s piperazine ring can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
N-cyclohexyl-N-methylpiperazine-1-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
N-ethyl-N-methylpiperazine-1-sulfonamide: Similar structure but with an ethyl group instead of a cyclohexyl group.
N-cyclohexyl-N-ethylpiperazine-1-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.
N-cyclohexyl-N-methylpiperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Properties
IUPAC Name |
N-cyclohexyl-N-methylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYZPRKKMXYLHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253011 |
Source
|
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923156-09-6 |
Source
|
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923156-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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